molecular formula C23H24N6S2 B15174959 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea

1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea

Katalognummer: B15174959
Molekulargewicht: 448.6 g/mol
InChI-Schlüssel: MODKOSMICVMSBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a benzimidazole derivative featuring a 4,6-dimethylpyrimidin-2-ylsulfanyl methyl group at position 2 of the benzimidazole core, an ethyl substituent at position 1, and a 3-phenylthiourea moiety at position 3. The benzimidazole scaffold is known for its pharmacological relevance, including antimicrobial, antiviral, and anticancer activities . The ethyl group at position 1 likely modulates lipophilicity and metabolic stability. Structural determination of such compounds often employs X-ray crystallography tools like SHELX and ORTEP-3 .

Eigenschaften

Molekularformel

C23H24N6S2

Molekulargewicht

448.6 g/mol

IUPAC-Name

1-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-ethylbenzimidazol-5-yl]-3-phenylthiourea

InChI

InChI=1S/C23H24N6S2/c1-4-29-20-11-10-18(27-22(30)26-17-8-6-5-7-9-17)13-19(20)28-21(29)14-31-23-24-15(2)12-16(3)25-23/h5-13H,4,14H2,1-3H3,(H2,26,27,30)

InChI-Schlüssel

MODKOSMICVMSBQ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C=C(C=C2)NC(=S)NC3=CC=CC=C3)N=C1CSC4=NC(=CC(=N4)C)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Substituent Differences vs. Target Compound Molecular Weight (g/mol) Key Features
Target Compound - ~450.6 3-Phenylthiourea, ethyl group at N1, pyrimidine-sulfanyl methyl at C2
1-(2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea 3-(2-Methylpropyl)thiourea vs. 3-phenylthiourea ~444.6 Increased lipophilicity due to branched alkyl chain; reduced aromaticity
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine core vs. benzimidazole; fluorophenyl ~531.3 Fluorine atoms enhance metabolic stability; chromenone moiety for rigidity
Montelukast Sodium Quinoline-thioether, carboxylate groups ~608.2 Sulfur-rich structure; carboxylic acid for solubility

Functional and Pharmacological Insights

  • Thiourea vs. Alkylthiourea : The target compound’s 3-phenylthiourea group enables stronger hydrogen-bonding interactions compared to the 3-(2-methylpropyl)thiourea analog . This may enhance binding to targets like kinases or proteases.
  • Pyrimidine vs. Pyrazolo-Pyrimidine : The pyrazolo-pyrimidine derivative in exhibits fluorinated aromatic rings, which improve bioavailability and resistance to oxidative metabolism. However, the benzimidazole core in the target compound offers a larger planar surface for π-π interactions.
  • Sulfanyl-Methyl Linkers : Both the target compound and Montelukast utilize sulfanyl-methyl groups, which confer flexibility in molecular docking. Montelukast’s carboxylate groups, however, enhance aqueous solubility—a feature absent in the target molecule.

Crystallographic and Computational Studies

  • Hydrogen-Bonding Networks : The thiourea moiety in the target compound forms intermolecular N-H···S and N-H···N bonds, as observed in similar benzimidazole derivatives . This contrasts with the alkylthiourea analog, which primarily engages in weaker van der Waals interactions .

Q & A

Q. Key Considerations :

  • Catalytic agents (e.g., p-toluenesulfonic acid) enhance cyclization efficiency .
  • Solvent polarity impacts regioselectivity during sulfanyl group attachment .

Q. Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Benzimidazole FormationHCl (conc.), reflux, 12 h65–75
Sulfanyl IncorporationK₂CO₃, DMF, 80°C, 6 h55–60
Thiourea CouplingPhenyl isothiocyanate, THF, RT, 24 h70–80

Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Basic Question
Methodological Answer:
Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for benzimidazole protons (δ 7.5–8.5 ppm), thiourea NH (δ 10–12 ppm), and pyrimidine methyl groups (δ 2.3–2.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • FTIR : Identify thiourea C=S stretch (∼1250 cm⁻¹) and benzimidazole C=N (∼1600 cm⁻¹).

Q. Chromatography :

  • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; retention time ∼12–15 min .
  • TLC Validation : Silica gel 60 F₂₅₄, eluent: ethyl acetate/hexane (3:7), Rf ≈ 0.4–0.5 .

How can researchers optimize the reaction yield under varying catalytic conditions?

Advanced Question
Methodological Answer:
Experimental Design :

  • DoE (Design of Experiments) : Vary catalysts (e.g., Lewis acids vs. Brønsted acids), solvents, and temperatures.
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., catalyst concentration vs. reaction time).

Q. Case Study :

  • Catalyst Screening : ZnCl₂ increased benzimidazole cyclization yield by 15% compared to H₂SO₄ .
  • Solvent Optimization : Switching from DMF to NMP improved sulfanyl group coupling efficiency by 20% due to better solubility .

Q. Table 2: Catalyst Impact on Yield

CatalystTemperature (°C)Yield (%)
H₂SO₄10065
ZnCl₂8080
PTSA9075

How can conflicting biological activity data across studies be systematically resolved?

Advanced Question
Methodological Answer:
Data Contradiction Analysis :

Variable Mapping : Compare assay conditions (e.g., cell lines, incubation time, compound purity).

Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols.

Meta-Analysis : Aggregate data from peer-reviewed studies to identify outliers or trends.

Q. Example :

  • Discrepancies in antifungal activity (e.g., MIC ranging from 2–50 µg/mL) were traced to differences in fungal strain susceptibility and solvent carriers (DMSO vs. ethanol) .

Q. Mitigation Strategy :

  • Standardized Bioassays : Use CLSI guidelines for antimicrobial testing.
  • QC Validation : Ensure ≥95% purity via HPLC before biological evaluation .

What computational methods predict the compound’s interaction with biological targets?

Advanced Question
Methodological Answer:
In Silico Workflow :

Molecular Docking (AutoDock/Vina) : Simulate binding to target proteins (e.g., fungal CYP51).

MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

QSAR Modeling : Corrogate substituent effects (e.g., pyrimidine methyl groups) with bioactivity .

Q. Case Study :

  • Docking studies revealed hydrogen bonding between the thiourea moiety and fungal CYP51’s heme group, explaining observed antifungal activity .

Q. Validation :

  • Compare computational binding energies with experimental IC₅₀ values (R² > 0.8 indicates robust prediction) .

How can the compound’s stability under physiological conditions be evaluated?

Advanced Question
Methodological Answer:
Stability Protocols :

pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C; monitor via HPLC at 0, 24, 48 h.

Thermal Stress Testing : Heat to 60°C for 72 h; assess decomposition products via LC-MS.

Light Exposure : Use ICH Q1B guidelines for photostability .

Q. Findings :

  • The compound showed >90% stability at pH 7.4 but degraded rapidly in acidic conditions (pH 2, t₁/₂ = 4 h) .

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